N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazolones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole or pyridine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A structurally similar compound with different biological activities.
1,2,3,9-tetrahydro-4H-carbazol-4-one: Another carbazole derivative with potential therapeutic applications.
Carbazole: The parent compound of many carbazole derivatives, known for its wide range of biological activities.
Uniqueness
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide stands out due to its unique combination of the carbazole and pyridine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N3O/c22-18(12-8-10-19-11-9-12)21-16-7-3-5-14-13-4-1-2-6-15(13)20-17(14)16/h1-2,4,6,8-11,16,20H,3,5,7H2,(H,21,22) |
InChI Key |
RGDMJDMIXRIWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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